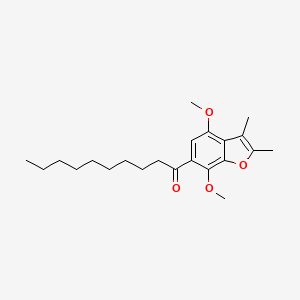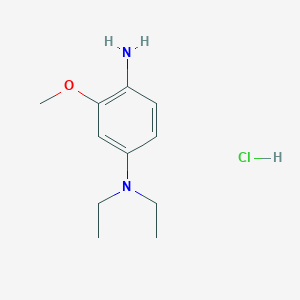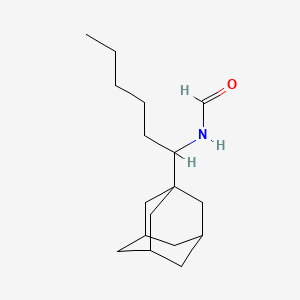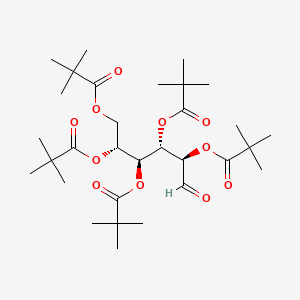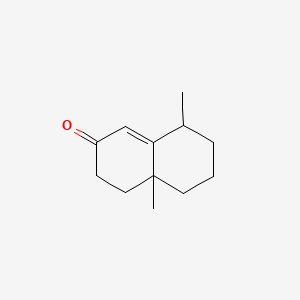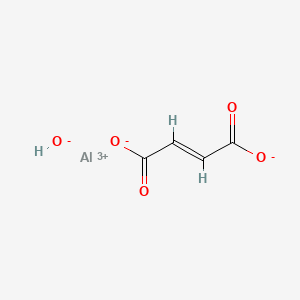
Al-Fum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum fumarate, commonly referred to as Al-Fum, is a metal-organic framework (MOF) composed of aluminum ions coordinated to fumarate ligands. This compound is known for its robust chemical structure and high thermal stability, making it an attractive material for various applications, particularly in catalysis and gas storage .
準備方法
Synthetic Routes and Reaction Conditions
Aluminum fumarate can be synthesized using a variety of methods. One common approach involves the reaction of aluminum nitrate with fumaric acid in a solvent such as water or ethanol. The reaction is typically carried out under hydrothermal conditions at elevated temperatures (around 100°C) for several hours . Another method involves the use of a double solvent technique to introduce metal nanoparticles into the MOF structure .
Industrial Production Methods
In industrial settings, aluminum fumarate is produced using scalable hydrothermal synthesis methods. These methods ensure the reproducibility and robustness of the MOF’s porous properties, which are crucial for its applications in gas storage and catalysis .
化学反応の分析
Types of Reactions
Aluminum fumarate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of transition metal catalysts.
Substitution: Substitution reactions can occur when different metal ions are introduced into the MOF structure.
Common Reagents and Conditions
Common reagents used in reactions involving aluminum fumarate include metal nitrates (e.g., copper nitrate, zinc nitrate) and organic solvents (e.g., ethanol, n-hexane). Reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of metal nanoparticles into the MOF structure .
Major Products
The major products formed from reactions involving aluminum fumarate include various hydrocarbons and oxygenates, such as methane, ethylene, and ethanol, particularly in electrocatalytic reduction processes .
科学的研究の応用
Aluminum fumarate has a wide range of scientific research applications:
Biology: The compound’s porous structure makes it suitable for drug delivery applications, where it can encapsulate and release therapeutic agents in a controlled manner.
Medicine: Aluminum fumarate is being explored for its potential in medical imaging and as a contrast agent due to its unique structural properties.
作用機序
The mechanism by which aluminum fumarate exerts its effects involves its ability to act as a scaffold for metal nanoparticles. These nanoparticles facilitate various catalytic reactions by providing active sites for the adsorption and transformation of reactants. The molecular targets and pathways involved include the reduction of carbon dioxide to hydrocarbons and the oxidation of organic compounds .
類似化合物との比較
Similar Compounds
CAU-10-H: Another aluminum-based MOF with similar hydrothermal stability and porosity properties.
MIL-160: An aluminum MOF that also exhibits high thermal stability and is used in similar applications.
MOF-801 (Zr): A zirconium-based MOF that shares some structural similarities with aluminum fumarate but has different catalytic properties.
Uniqueness
Aluminum fumarate is unique due to its combination of high thermal stability, robust chemical structure, and versatility in various catalytic and gas storage applications. Its ability to incorporate different metal nanoparticles further enhances its functionality and makes it a valuable material for a wide range of scientific and industrial applications .
特性
CAS番号 |
1370461-06-5 |
|---|---|
分子式 |
C4H3AlO5 |
分子量 |
158.04 g/mol |
IUPAC名 |
aluminum;(E)-but-2-enedioate;hydroxide |
InChI |
InChI=1S/C4H4O4.Al.H2O/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;1H2/q;+3;/p-3/b2-1+;; |
InChIキー |
PEOCKXGXSYFWMI-SEPHDYHBSA-K |
異性体SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[OH-].[Al+3] |
正規SMILES |
C(=CC(=O)[O-])C(=O)[O-].[OH-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


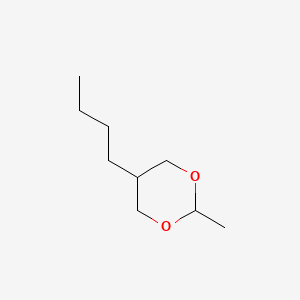
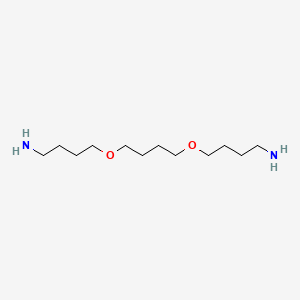

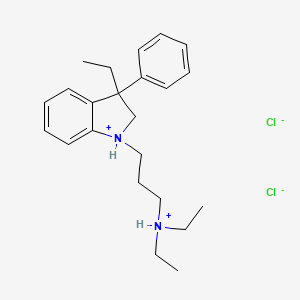
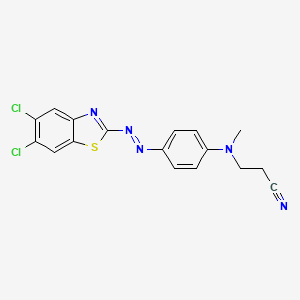
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)

![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
